2-Bromo-n,n-diethylacetamide

CAS No.: 2430-01-5

Cat. No.: VC2489419

Molecular Formula: C6H12BrNO

Molecular Weight: 194.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2430-01-5 |

|---|---|

| Molecular Formula | C6H12BrNO |

| Molecular Weight | 194.07 g/mol |

| IUPAC Name | 2-bromo-N,N-diethylacetamide |

| Standard InChI | InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |

| Standard InChI Key | LHNPENNQGSGOTO-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)CBr |

| Canonical SMILES | CCN(CC)C(=O)CBr |

Introduction

Physical and Chemical Properties

2-Bromo-N,N-diethylacetamide possesses distinctive physical and chemical characteristics that determine its behavior in chemical reactions and practical applications.

Structural and Identification Data

The basic physical and chemical properties of 2-Bromo-N,N-diethylacetamide are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C6H12BrNO |

| Average Mass | 194.072 g/mol |

| Monoisotopic Mass | 193.010226 g/mol |

| CAS Number | 2430-01-5 |

| ChemSpider ID | 196080 |

| European Community (EC) Number | 888-633-6 |

| InChI Key | LHNPENNQGSGOTO-UHFFFAOYSA-N |

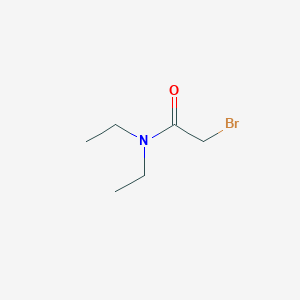

The compound's structure features a bromine atom attached to a methylene group, which is connected to a carbonyl (C=O) group. The carbonyl is further bonded to a nitrogen atom with two ethyl substituents. This arrangement creates a reactive center at the α-carbon due to the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions .

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

-

Acetamide, 2-bromo-N,N-diethyl- (CAS index name)

-

N,N-diethyl-2-bromo-acetamide

-

N,N-diethylbromoacetamide

Synthesis Methods

Several approaches exist for synthesizing 2-Bromo-N,N-diethylacetamide, with variations in starting materials and reaction conditions.

From Chloroacetamide Derivatives

Based on analogous syntheses for related compounds, 2-Bromo-N,N-diethylacetamide can be prepared by first synthesizing 2-Chloro-N,N-diethylacetamide and then performing a halogen exchange reaction. As described for the related chloro compound, this can involve:

-

Reaction of chloroacetyl chloride with diethylamine under controlled temperature conditions (typically 5±5°C)

-

Subsequent halogen exchange reaction to replace the chlorine with bromine, yielding 2-Bromo-N,N-diethylacetamide

Applications in Scientific Research

2-Bromo-N,N-diethylacetamide has found utility across multiple scientific disciplines due to its reactive nature and versatile functional groups.

Applications in Organic Synthesis

The compound serves as an important building block in organic synthesis due to several key characteristics:

-

The alpha-bromo moiety acts as an excellent leaving group, facilitating nucleophilic substitution reactions

-

It can be used in alkylation reactions with various nucleophiles

-

The compound participates in the formation of heterocyclic compounds

-

It serves as a precursor for more complex molecular structures

Chemical Reactions and Transformations

2-Bromo-N,N-diethylacetamide can participate in numerous chemical transformations, including:

-

Nucleophilic substitution reactions

-

Amidation reactions

-

Alkylation of various nucleophiles

-

Formation of carbon-carbon and carbon-heteroatom bonds

-

Cyclization reactions leading to heterocyclic compounds

The versatility of this compound in chemical transformations makes it valuable in both research and industrial settings for the preparation of structurally diverse molecules .

| Hazard Code | Description | Percentage of Notifications |

|---|---|---|

| H301 | Toxic if swallowed [Danger Acute toxicity, oral] | 33.3% |

| H302 | Harmful if swallowed [Warning Acute toxicity, oral] | 66.7% |

| H314 | Causes severe skin burns and eye damage [Danger Skin corrosion/irritation] | 33.3% |

| H315 | Causes skin irritation [Warning Skin corrosion/irritation] | 66.7% |

| H318 | Causes serious eye damage [Danger Serious eye damage/eye irritation] | 100% |

| H335 | May cause respiratory irritation [Warning Specific target organ toxicity, single exposure] | 66.7% |

The compound falls under the following GHS hazard categories:

-

Acute Toxicity 3 (33.3%) and 4 (66.7%)

-

Skin Corrosion 1B (33.3%) and Skin Irritation 2 (66.7%)

-

Eye Damage 1 (100%)

Comparison with Related Compounds

Understanding the similarities and differences between 2-Bromo-N,N-diethylacetamide and structurally related compounds provides valuable context for its applications and properties.

Comparison with 2-Bromo-N,N-dimethylacetamide

The dimethyl analog of the target compound shows several key differences:

| Property | 2-Bromo-N,N-diethylacetamide | 2-Bromo-N,N-dimethylacetamide |

|---|---|---|

| Chemical Formula | C6H12BrNO | C4H8BrNO |

| Molecular Weight | 194.072 g/mol | 166.02 g/mol |

| CAS Number | 2430-01-5 | 5468-77-9 |

| Structure | Two ethyl groups on N | Two methyl groups on N |

| Boiling Point | Not available in search results | 190.4°C at 760 mmHg |

| Density | Not available in search results | 1.48 g/cm³ |

Despite structural differences, both compounds share similar reactivity patterns due to the alpha-bromo functionality, making them valuable in similar synthetic applications .

Comparison with 2-Chloro-N,N-diethylacetamide

The chloro analog differs primarily in its leaving group capabilities:

| Property | 2-Bromo-N,N-diethylacetamide | 2-Chloro-N,N-diethylacetamide |

|---|---|---|

| Leaving Group | Bromine (better leaving group) | Chlorine |

| Reactivity | Generally more reactive in nucleophilic substitution | Less reactive than bromo analog |

| Applications | Building block in organic synthesis | Similar applications, used in organic synthesis and preparation of calixarene amides |

2-Chloro-N,N-diethylacetamide has been specifically used in the preparation of calixarene amides and for synthesizing 5-bromo-25,26,27,28-tetrakis[(N,N-diethylamino carbonyl)- methoxy] calixarene, suggesting similar applications for the bromo analog with potentially enhanced reactivity .

Research Findings and Future Directions

Current research involving 2-Bromo-N,N-diethylacetamide and related compounds points to several promising areas for future investigation.

Recent Research Applications

While specific research directly focused on 2-Bromo-N,N-diethylacetamide is limited in the provided search results, related research with similar brominated acetamides suggests several potential research directions:

-

Development of new synthetic methodologies utilizing the compound as a key reagent

-

Exploration of its use in click chemistry applications

-

Investigation of its potential in polymer science as a functional monomer

-

Application in the synthesis of heterocyclic compounds with biological significance

Research by Sreenivasachary et al. demonstrated the utility of brominated compounds in developing pharmaceutically useful building blocks, suggesting similar potential applications for 2-Bromo-N,N-diethylacetamide .

Future Research Directions

Based on the current understanding of 2-Bromo-N,N-diethylacetamide and related compounds, several promising research directions emerge:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of catalytic applications

-

Investigation of its potential in materials science

-

Further study of its biological activity and pharmaceutical applications

-

Application in the development of new chemical libraries for drug discovery

These potential research avenues highlight the continuing relevance of 2-Bromo-N,N-diethylacetamide in modern chemical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume